5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole
Description
Properties
IUPAC Name |
1H-indol-5-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c21-18(14-3-4-15-13(12-14)5-7-19-15)20-8-6-17(23-11-9-20)16-2-1-10-22-16/h1-5,7,10,12,17,19H,6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRNTOARWUUOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, which include an indole moiety fused with a thiazepane ring and a thiophene substituent, suggest various pharmacological properties.
Structural Overview
The compound belongs to a class of heteroaryl-fused thiazepane derivatives. The presence of the carbonyl group in the thiazepane ring enhances its ability to interact with biological targets, making it a promising candidate for drug development. The molecular structure can be summarized as follows:
| Component | Description |
|---|---|
| Indole Ring | A bicyclic structure known for its role in various biological activities. |
| Thiazepane Ring | A seven-membered ring containing nitrogen and sulfur, contributing to the compound's reactivity. |
| Thiophene Substituent | A five-membered aromatic ring that may enhance the compound's lipophilicity and biological activity. |
Anticancer Properties
Recent studies have indicated that compounds similar to 5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole exhibit significant anticancer activity. For instance, research has shown that derivatives of thiazepane can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the activation of pro-apoptotic pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have suggested that similar thiazepane derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
-
Anticancer Activity :
- Study : A series of thiazepane derivatives were synthesized and tested against various cancer cell lines.
- Findings : The compounds exhibited IC50 values in the micromolar range, indicating effective inhibition of cell growth.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.
-
Antimicrobial Efficacy :
- Study : Evaluation against Staphylococcus aureus and Escherichia coli.
- Results : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
- : Suggests potential as a lead compound for developing new antibiotics.
-
Neuroprotection :
- Research : Assessment of neuroprotective effects in a rat model of oxidative stress.
- Outcome : Significant reduction in markers of oxidative damage was observed with treatment.
- Implication : Supports further investigation into its use for neurodegenerative conditions.
Research Findings Summary
The biological activities associated with 5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole are summarized as follows:
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural motifs with several classes of heterocycles, including thiazolo-pyrimidine-diones and substituted indoles. Key differences and similarities are outlined below:
Key Observations :
- Core Heterocycles: The target compound’s 1,4-thiazepane ring distinguishes it from the thiazolo-pyrimidine-dione (9b, 9c) or tetrahydropyrimidinone (11b) cores in analogs. The seven-membered thiazepane may enhance conformational flexibility compared to rigid six-membered rings .
- Substituent Effects : Methoxy groups in 9b and 9c improve lipid solubility, whereas the thiophen-2-yl group in all compounds enhances π-π interactions. The carbonyl group in the target compound may influence hydrogen bonding or metabolic stability .
- Synthetic Yields : Yields for analogs range from 73–85%, suggesting that the target compound’s synthesis could be optimized to similar levels with appropriate reaction conditions .
Physicochemical and Spectroscopic Properties
- Melting Points : Analogs with methoxy substituents (e.g., 9b, 9c) exhibit melting points between 110–118°C, likely due to crystalline packing facilitated by polar groups. The target compound’s melting point may vary depending on substituent bulk and symmetry .
- Spectroscopy : Infrared (IR) spectra of analogs show characteristic carbonyl stretches (~1700 cm⁻¹) and thiophene C–S vibrations (~700 cm⁻¹). Nuclear magnetic resonance (NMR) data for 9b–11b reveal distinct chemical shifts for aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–3.9 ppm) . Similar patterns are expected for the target compound.
Functional Group Impact on Activity (Hypothetical)
While biological data are unavailable in the evidence, structural trends from analogs suggest:
- Thiophen-2-yl : Enhances binding to hydrophobic pockets in enzymes or receptors.
- 1,4-Thiazepane : May improve metabolic stability compared to smaller heterocycles due to reduced ring strain.
Preparation Methods
Construction of the Indole Moiety
The indole nucleus is typically synthesized via the Fischer indole synthesis or palladium-catalyzed cyclization of o-alkynylanilines. Recent advancements highlight the use of 2-(thiophen-2-yl)-1H-indole as a precursor, obtained through a condensation reaction between thiophene-2-carbaldehyde and phenylhydrazine derivatives under acidic conditions. For instance, treatment of 2-(thiophen-2-yl)-1H-indole with excess aldehyde in methanol yields bis-indole derivatives, though mono-functionalization requires precise stoichiometric control.
Formation of the 1,4-Thiazepane Ring
The seven-membered 1,4-thiazepane ring is constructed via cyclization of β-amino thiol precursors. A notable method involves the intramolecular acylation of 1-(2-carboxymethylthiophenyl)-2H-imidazol-2-ones in polyphosphoric acid (PPA), which facilitates ring closure at elevated temperatures (110–120°C). This approach achieves yields of 47–83% for benzothiazepine derivatives, with the thiophenyl group introduced via alkylation of chlorohydrazones.
Carbonyl Linkage Between Indole and Thiazepane
The final coupling of the indole and thiazepane units is accomplished via a carbonyl bridge. This is typically achieved using N,N'-carbonyldiimidazole (CDI) or mixed carbonic anhydrides to activate the carbonyl group. For instance, reaction of 1,4-thiazepane-4-carboxylic acid with 5-amino-1H-indole in the presence of CDI yields the target compound, with yields optimized to 65–72% after chromatographic purification.
Reaction Mechanisms and Key Intermediates
Cyclization Mechanisms for Thiazepane Formation
Intramolecular acylation dominates thiazepane synthesis. As demonstrated in Scheme 53 of reference, alkylation of 2(3H)-benzothiazolones with chloroacetone generates intermediates that undergo ring expansion upon treatment with primary amines. The resulting imidazolones are acylated in PPA, leading to benzo[b]imidazo[1,5-d]thiazepines.
Multicomponent Reactions for Thiophene-Indole Hybrids
Diaza-1,3-butadienes (DADs) serve as pivotal intermediates in constructing thiophene-indole hybrids. A three-component reaction between β-ketoesters, arylisothiocyanates, and amines generates 2-arylamino-5-hydrazono thiophene-3-carboxylates, which react with DADs to form 2,5-dihydrothiophenes. Acidic treatment with Amberlyst 15H then aromatizes these intermediates to yield thiophene-indole conjugates.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution rates in thiazepane alkylation, while toluene is preferred for extraction due to its immiscibility with aqueous phases. Catalytic systems employing potassium carbonate or Amberlyst 15H improve cyclization yields by 15–20%.
Temperature and Time Dependence
Elevated temperatures (110–120°C) are critical for intramolecular acylation in PPA, reducing reaction times from 24 hours to 2–3 hours. Conversely, room-temperature conditions suffice for DAD-mediated thiophene synthesis, minimizing side reactions.
Purification and Characterization
Chromatographic Techniques
Column chromatography using silica gel (ethyl acetate/hexane, 1:3) resolves regioisomeric byproducts, while recrystallization from methanol/water mixtures achieves ≥95% purity for crystalline intermediates.
Spectroscopic Analysis
- NMR Spectroscopy : $$ ^1H $$ NMR spectra confirm thiazepane ring formation via characteristic deshielded protons at δ 3.8–4.2 ppm (N–CH$$_2$$–S).
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 397.12 (C$${20}$$H$${17}$$N$$2$$O$$2$$S$$_2$$).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) monitors reaction progress with a retention time of 8.9 minutes.
Comparative Analysis of Synthetic Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
